molecular formula C10H14BrN4O3+ B12345364 8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione

8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12345364
M. Wt: 318.15 g/mol
InChI Key: YKQUVMYPXNHMIK-UHFFFAOYSA-N
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Description

8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a synthetic compound with the molecular formula C10H13BrN4O3 and a molecular weight of 317.144 g/mol . This compound is part of the purine family and is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or a brominating agent in an organic solvent, followed by the addition of 2-methoxyethylamine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is unique due to the presence of the bromine atom and the methoxyethyl group, which confer specific chemical properties and reactivity. These features make it a valuable compound for various research applications and distinguish it from other similar compounds .

Properties

Molecular Formula

C10H14BrN4O3+

Molecular Weight

318.15 g/mol

IUPAC Name

8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C10H14BrN4O3/c1-13-7-6(8(16)14(2)10(13)17)15(4-5-18-3)9(11)12-7/h6H,4-5H2,1-3H3/q+1

InChI Key

YKQUVMYPXNHMIK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CCOC)Br

Origin of Product

United States

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